6-bromo-N-(3-fluorobenzyl)pyridin-2-amine
Overview
Description
“6-bromo-N-(3-fluorobenzyl)pyridin-2-amine” is a chemical compound with the molecular formula C12H10BrFN2. It has a molecular weight of 281.12 g/mol .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C12H10BrFN2/c13-11-5-2-6-12(16-11)15-8-9-3-1-4-10(14)7-9/h1-7H,8H2,(H,15,16) .Scientific Research Applications
Complex Formation and Ligand Behavior
- The compound has been identified as a component in the synthesis of complex ligands. Specifically, its derivatives have been involved in creating an unsymmetrical amine tripod, which was used to form complexes with FeCl2. The complex exhibited unique binding properties and reactivity with oxygen, resulting in an unsymmetrical μ-oxo diferric complex (Benhamou et al., 2011).
Bifunctional Ligand Synthesis
- The synthesis of bifunctional oligo-α-aminopyridine ligands, incorporating structures similar to 6-bromo-N-(3-fluorobenzyl)pyridin-2-amine, was explored to create copper(II) complexes. These complexes exhibited unique geometric structures and potential applications in coordination chemistry (Hasan et al., 2003).
Catalysis in Organic Synthesis
- Derivatives of the compound have been used as catalysts for synthesizing N-Cyclohexyl-2-aryl(alkyl)-imidazo[1,2-a]pyridin-3-amine derivatives, indicating its potential role in facilitating chemical reactions under solvent-free conditions (Ghorbani‐Vaghei & Amiri, 2014).
Antibacterial Activity Exploration
- A series of compounds synthesized from structures related to this compound were evaluated for antibacterial activity. The study highlighted the antimicrobial potential of these compounds, offering insights into their possible applications in medical and pharmaceutical research (Reddy & Prasad, 2021).
Mechanism of Action
Target of Action
Similar compounds have been evaluated for their inhibitory activity against egfr and her2 .
Mode of Action
It’s worth noting that compounds with similar structures have been used in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
Similar compounds have been involved in the suzuki–miyaura cross-coupling reactions, which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .
Action Environment
It’s worth noting that the compound is stored in a refrigerator and shipped at room temperature, suggesting that temperature could potentially influence its stability .
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards. Specific hazard statements associated with this compound include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) .
Biochemical Analysis
Biochemical Properties
6-bromo-N-(3-fluorobenzyl)pyridin-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain tyrosine kinases, which are enzymes that catalyze the transfer of a phosphate group from ATP to a tyrosine residue in a protein . This inhibition can affect various signaling pathways within the cell, leading to changes in cellular functions.
Cellular Effects
The effects of this compound on cells are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can alter the activity of the EGFR and HER2 pathways, which are critical for cell growth and differentiation . Additionally, it can affect the expression of genes involved in cell cycle regulation, apoptosis, and metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as tyrosine kinases, and inhibits their activity . This binding can lead to the inhibition of downstream signaling pathways, resulting in changes in gene expression and cellular behavior. The compound may also interact with other proteins and enzymes, further influencing cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It is typically stored at low temperatures to maintain its stability . Over time, the compound may degrade, leading to a decrease in its effectiveness. Long-term studies have shown that the compound can have sustained effects on cellular function, but these effects may diminish as the compound degrades.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and behavior . Threshold effects have been observed, where a certain dosage is required to achieve a noticeable effect. At very high doses, the compound can be toxic and cause adverse effects, such as organ damage or systemic toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism . The compound can affect metabolic flux and alter the levels of metabolites within the cell. These changes can influence cellular energy production, biosynthesis, and other metabolic processes.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific tissues can affect its overall activity and function.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization can influence its interactions with biomolecules and its overall effectiveness in modulating cellular processes.
Properties
IUPAC Name |
6-bromo-N-[(3-fluorophenyl)methyl]pyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrFN2/c13-11-5-2-6-12(16-11)15-8-9-3-1-4-10(14)7-9/h1-7H,8H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZOQFBWWCYBZCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CNC2=NC(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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